molecular formula C20H18N2O7 B2557576 methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate CAS No. 884214-48-6

methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate

Cat. No.: B2557576
CAS No.: 884214-48-6
M. Wt: 398.371
InChI Key: MYMKPTFMECXNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate is a useful research compound. Its molecular formula is C20H18N2O7 and its molecular weight is 398.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Applications

Three-Component Synthesis Approaches

A significant body of research has been dedicated to developing efficient synthetic routes for spiro-compounds using three-component synthesis techniques. For instance, Rahmati et al. (2014) described a one-pot, three-component reaction utilizing isatin, kojic acid, and an active methylene compound to produce spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones under reflux conditions (Rahmati, Khalesi, & Kenarkoohi, 2014). Such methodologies highlight the compound's role in facilitating the synthesis of diverse molecular architectures.

Green Chemistry and Material Science Applications

Research has also focused on utilizing these spiro-compounds in green chemistry applications, exemplified by the study on spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives as novel class green corrosion inhibitors for mild steel in hydrochloric acid medium. The synthesis leveraged green chemistry principles using ultrasound energy, demonstrating high inhibition efficiency and showcasing the potential of these compounds in material science applications (Gupta et al., 2018).

Biological and Medicinal Chemistry Relevance

Spiro compounds synthesized using the discussed chemical structure have been evaluated for their biological relevance. For example, Li et al. (2013) explored aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, identifying potent inhibitors with significant efficacy in pharmacological and antitumor assays, highlighting the compound's application in developing new therapeutic agents (Li et al., 2013).

Properties

IUPAC Name

methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O7/c1-3-22-12-7-5-4-6-11(12)20(19(22)26)14(18(25)27-2)17(21)29-15-13(24)8-10(9-23)28-16(15)20/h4-8,23H,3,9,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMKPTFMECXNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3OC(=CC4=O)CO)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.